Hexyl methyl methylphosphonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

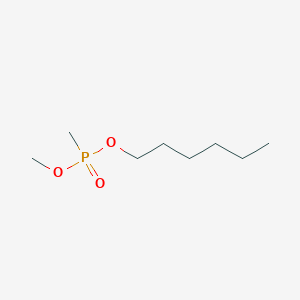

Hexyl methyl methylphosphonate, also known as this compound, is a useful research compound. Its molecular formula is C8H19O3P and its molecular weight is 194.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Oxidation Reactions

HMMP undergoes oxidation under controlled conditions to yield phosphonic acid derivatives. Key oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄):

C13H21O3P+H2O2→Phosphonic Acid Derivatives+Byproducts

Experimental Conditions

-

Oxidizing Agent : 30% H₂O₂ in acidic media.

-

Temperature : 50–80°C.

-

Catalyst : None required for mild oxidation.

Products

-

Primary products include methylphosphonic acid and hexanol derivatives.

-

Reaction efficiency depends on steric hindrance from the hexyl group.

Hydrolysis

HMMP hydrolyzes in aqueous environments, with reaction rates influenced by pH:

Acidic Hydrolysis

Basic Hydrolysis

Mechanism

Hydrolysis proceeds via nucleophilic attack at the phosphorus center, with water or hydroxide ions displacing alkoxy groups .

Alkylation and Nucleophilic Substitution

HMMP reacts with nucleophiles such as alcohols and amines:

| Reaction Type | Conditions | Products |

|---|---|---|

| Alcoholysis | Reflux in THF, 60°C | Dialkyl methylphosphonate esters |

| Aminolysis | Room temperature, polar solvent | Phosphoramidate derivatives |

Example Reaction :

HMMP+ROH→R O P O OCH3 C6H13

Complexation with Metal Ions

HMMP exhibits ligand behavior in solvent extraction processes, particularly for rare-earth and actinide ions :

Key Findings

-

Forms stable complexes with Am³⁺ and Eu³⁺ in nitric acid solutions .

-

Extraction efficiency depends on:

Table: Metal Extraction Performance

| Metal Ion | Distribution Coefficient (D) | Conditions |

|---|---|---|

| Am³⁺ | 17.5 | 1 M DEHDECMP, 6 M HNO₃ |

| Eu³⁺ | 9.8 | Same as above |

Thermal Decomposition

At elevated temperatures (>200°C), HMMP decomposes into hazardous byproducts:

Products

Safety Note : Decomposition fumes are toxic and require controlled handling .

Reactivity with Halides

HMMP reacts with organic halides under high temperatures (150–200°C), acting as an alkylating agent . This reaction is utilized in synthesizing phosphonate-based flame retardants.

Enzyme Inhibition Mechanisms

While not a direct chemical reaction, HMMP derivatives (e.g., hexyl 4-nitrophenyl methylphosphonate) inhibit serine proteases via covalent binding to active-site residues.

属性

CAS 编号 |

133736-02-4 |

|---|---|

分子式 |

C8H19O3P |

分子量 |

194.21 g/mol |

IUPAC 名称 |

1-[methoxy(methyl)phosphoryl]oxyhexane |

InChI |

InChI=1S/C8H19O3P/c1-4-5-6-7-8-11-12(3,9)10-2/h4-8H2,1-3H3 |

InChI 键 |

MFHDAOIJJZPXOS-UHFFFAOYSA-N |

SMILES |

CCCCCCOP(=O)(C)OC |

规范 SMILES |

CCCCCCOP(=O)(C)OC |

同义词 |

Hexyl methyl methylphosphonate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。